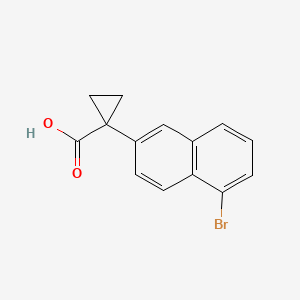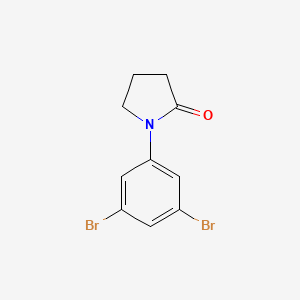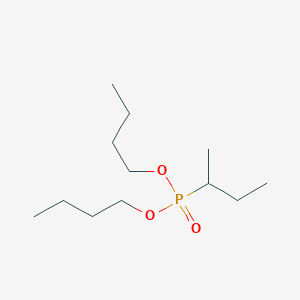![molecular formula C16H14Cl3NO2 B12086091 Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester CAS No. 646989-72-2](/img/structure/B12086091.png)
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester is a chemical compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester typically involves the reaction of 2-chloroacetic acid with bis[(4-chlorophenyl)methyl]amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of various industrial products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: A related compound with similar structural features but different functional groups.
4-Chlorophenylacetic acid: Another similar compound with distinct properties and applications.
Uniqueness
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
646989-72-2 |
|---|---|
Fórmula molecular |
C16H14Cl3NO2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
[bis[(4-chlorophenyl)methyl]amino] 2-chloroacetate |
InChI |
InChI=1S/C16H14Cl3NO2/c17-9-16(21)22-20(10-12-1-5-14(18)6-2-12)11-13-3-7-15(19)8-4-13/h1-8H,9-11H2 |
Clave InChI |
PPFLVAZWSRXOMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)OC(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)






